Cas no 2227801-18-3 (rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol)

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol
- 2227801-18-3
- EN300-1624376
-
- インチ: 1S/C8H11BrN2O2/c1-4-10-7(8(9)11-4)5-2-13-3-6(5)12/h5-6,12H,2-3H2,1H3,(H,10,11)/t5-,6-/m1/s1
- InChIKey: LTFDFNVNQPREDM-PHDIDXHHSA-N
- SMILES: BrC1=C([C@@H]2COC[C@H]2O)NC(C)=N1
計算された属性
- 精确分子量: 246.00039g/mol
- 同位素质量: 246.00039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 58.1Ų
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624376-10.0g |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 10g |
$8749.0 | 2023-06-04 | ||
Enamine | EN300-1624376-0.5g |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 0.5g |
$1954.0 | 2023-06-04 | ||
Enamine | EN300-1635415-5000mg |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 5000mg |
$3065.0 | 2023-09-22 | ||
Enamine | EN300-1635415-100mg |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 100mg |
$930.0 | 2023-09-22 | ||
Enamine | EN300-1635415-500mg |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1624376-1.0g |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 1g |
$2035.0 | 2023-06-04 | ||
Enamine | EN300-1635415-2500mg |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 2500mg |
$2071.0 | 2023-09-22 | ||
Enamine | EN300-1624376-2.5g |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 2.5g |
$3988.0 | 2023-06-04 | ||
Enamine | EN300-1624376-0.05g |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 0.05g |
$1709.0 | 2023-06-04 | ||
Enamine | EN300-1624376-0.1g |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |
2227801-18-3 | 0.1g |
$1791.0 | 2023-06-04 |
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-olに関する追加情報
Professional Introduction to Rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol (CAS No. 2227801-18-3)
Rac-(3R,4S-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2227801-18-3, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. Its unique structural features, including a chiral oxolan ring and an imidazole moiety, make it a subject of intense interest for researchers aiming to develop novel therapeutic agents.
The chemical structure of Rac-(3R,4S-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol) is characterized by a highly functionalized scaffold. The oxolan ring, a five-membered heterocyclic ether, introduces rigidity and stereochemical complexity, which are often desirable properties in drug molecules. The presence of the 4-bromo-2-methyl-1H-imidazol-5-yl substituent adds further functional diversity, enabling various chemical modifications and interactions with biological targets. This combination of structural elements suggests potential applications in the development of small-molecule inhibitors, modulators of enzyme activity, or probes for biochemical pathways.
In recent years, there has been growing interest in the use of chiral oxolanes as pharmacophores due to their ability to mimic the stereochemistry of natural products and enzymes. Rac-(3R,4S-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol exemplifies this trend, as its stereochemistry could be exploited to enhance binding affinity and selectivity in drug design. The imidazole ring is another key structural feature that has been extensively studied in medicinal chemistry. Imidazole derivatives are known for their broad range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. The incorporation of an imidazole moiety into this compound may contribute to its potential therapeutic applications.
The synthesis of Rac-(3R,4S-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol presents both challenges and opportunities for synthetic chemists. The chiral oxolan ring requires careful control during synthesis to ensure high enantiomeric purity. Additionally, the introduction of the 4-bromo-2-methyl-1H-imidazol-5-yl group necessitates well-designed synthetic routes that minimize side reactions and maximize yield. Recent advances in asymmetric synthesis and catalysis have provided new tools for constructing complex molecules like this one efficiently. These methodologies could be leveraged to optimize the synthesis of Rac-(3R,4S-4-(4-bromo- 2-methyl- 1H-imidazol- 5- yl)oxolan- 3- ol) and facilitate its use in further pharmaceutical research.
The biological activity of Rac-(3R, 4S -4-( 4-bromo- 2-methyl- 1H-imidazol- 5 -yl b>)oxlan- 3 -ol) is an area of active investigation. Preliminary studies have suggested that this compound may exhibit interesting pharmacological properties due to its structural features. The chiral oxolan ring could interact with biological targets in a stereospecific manner, while the imidazole moiety may engage in hydrogen bonding or metal coordination interactions. These interactions could be exploited to develop drugs that target specific enzymes or receptors involved in disease pathways.
In the context of drug discovery, Rac-(3R, 4S b>-4-( 4-bromo-
2227801-18-3 (rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol) Related Products
- 2229335-52-6(tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate)
- 17579-99-6(Methyltriphenoxyphosphonium iodide)
- 1368712-75-7(1,4-difluoro-2-(2-isocyanatoethyl)benzene)
- 743444-59-9(1-4-fluoro-2-(pyrrolidin-1-yl)phenylethan-1-one)
- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)
- 2877762-99-5(2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 896310-81-9(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)
- 2172605-07-9(4,4-difluoro-1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)
- 1713024-80-6(2-chloro-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)




